(E)-N-[2-[2-(1H-benzimidazol-2-yl)ethylamino]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide
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Overview
Description
(E)-N-[2-[2-(1H-benzimidazol-2-yl)ethylamino]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide is a complex organic compound that features a benzimidazole moiety linked to a furan ring through a prop-2-enamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-[2-(1H-benzimidazol-2-yl)ethylamino]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole core, which can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Linking the Benzimidazole to the Furan Ring: The benzimidazole derivative is then reacted with an appropriate furan derivative, often through a nucleophilic substitution reaction.
Formation of the Prop-2-enamide Chain: The final step involves the formation of the prop-2-enamide chain, which can be achieved through a coupling reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-[2-(1H-benzimidazol-2-yl)ethylamino]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Amines or reduced amide derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
(E)-N-[2-[2-(1H-benzimidazol-2-yl)ethylamino]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to the bioactive nature of the benzimidazole and furan moieties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (E)-N-[2-[2-(1H-benzimidazol-2-yl)ethylamino]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting key enzymes or disrupting cellular processes. The furan ring may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as albendazole, mebendazole, and benomyl share the benzimidazole core and are known for their antiparasitic and antifungal properties.
Furan Derivatives: Compounds like furanocoumarins and furazolidone are known for their diverse biological activities.
Uniqueness
(E)-N-[2-[2-(1H-benzimidazol-2-yl)ethylamino]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide is unique due to the combination of the benzimidazole and furan moieties linked through a prop-2-enamide chain. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
674817-75-5 |
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Molecular Formula |
C18H18N4O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(E)-N-[2-[2-(1H-benzimidazol-2-yl)ethylamino]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C18H18N4O3/c23-17(8-7-13-4-3-11-25-13)20-12-18(24)19-10-9-16-21-14-5-1-2-6-15(14)22-16/h1-8,11H,9-10,12H2,(H,19,24)(H,20,23)(H,21,22)/b8-7+ |
InChI Key |
HQFGYEIPFKYZQB-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CNC(=O)/C=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CNC(=O)C=CC3=CC=CO3 |
solubility |
44.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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